Thonzylamine hydrochloride
Overview
Description
Thonzylamine hydrochloride is an antihistamine and anticholinergic drug. It is commonly used in combination with other compounds like clofedanol or phenylephrine for the temporary relief of symptoms associated with the common cold, hay fever (allergic rhinitis), or other upper respiratory allergies .
Mechanism of Action
Target of Action
Thonzylamine hydrochloride is primarily an antihistamine and anticholinergic drug . Its primary target is the H1 histamine receptor . Histamine receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as nasal congestion, runny nose, itchy eyes, and sneezing .
Mode of Action
This compound competes with histamine for binding to the H1 histamine receptor . By binding to these receptors, this compound can prevent histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the H1 histamine receptor, this compound can inhibit the vasodilation and increased vascular permeability that histamine typically induces . This can help to reduce symptoms such as nasal congestion and runny nose .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced responses . By blocking the H1 histamine receptor, this compound can prevent histamine from causing vasodilation, increased vascular permeability, and stimulation of nerve endings . This can result in a reduction of allergic symptoms such as nasal congestion, runny nose, and sneezing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in the chemical environment can affect the drug’s pharmacokinetics and pharmacodynamics . Additionally, exposure to certain environmental chemicals can potentially affect the metabolism of drugs . .
Biochemical Analysis
Biochemical Properties
Thonzylamine hydrochloride interacts with the H1 histamine receptor . It competes with histamine for binding to this receptor . This interaction is crucial for its role in biochemical reactions, particularly in providing relief from allergic symptoms.
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in immune responses. By binding to the H1 histamine receptor, it antagonizes the action of histamine . This leads to relief from allergic symptoms such as nasal congestion, runny nose, itchy eyes, itchy nose and throat, and sneezing .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competition with histamine for binding to the H1 histamine receptor . When histamine binds to this receptor, it stimulates vasodilation and increased vascular permeability leading to nasal congestion and runny nose . Histamine also produces itchiness by stimulating nerve endings which can result in sneezing . This compound, by competing with histamine for binding to the H1 receptor, prevents these effects .
Metabolic Pathways
This compound is involved in the Thonzylamine H1-antihistamine action pathway . It is a primary metabolite, which means it is metabolically or physiologically essential .
Preparation Methods
The synthesis of thonzylamine hydrochloride involves the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base to form N-(4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloropyrimidine to yield thonzylamine, which is subsequently converted to its hydrochloride salt .
Chemical Reactions Analysis
Thonzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Thonzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study histamine receptors and their role in allergic responses.
Medicine: It is used in the development of antihistamine drugs and in the study of anticholinergic effects.
Industry: It is utilized in the formulation of over-the-counter medications for allergy relief
Comparison with Similar Compounds
Thonzylamine hydrochloride is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and brompheniramine. it is unique in its combination of antihistamine and anticholinergic properties, making it effective in relieving a broader range of symptoms associated with allergic reactions .
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJPHOTGFERGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O.ClH, C16H23ClN4O | |
Record name | THONZYLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91-85-0 (Parent) | |
Record name | Thonzylamine hydrochloride [USAN] | |
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DSSTOX Substance ID |
DTXSID8026147 | |
Record name | Thonzylamine hydrochloride | |
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Molecular Weight |
322.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992) | |
Record name | THONZYLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Very soluble (NTP, 1992) | |
Record name | THONZYLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
63-56-9 | |
Record name | THONZYLAMINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/21109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thonzylamine hydrochloride | |
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Record name | Thonzylamine hydrochloride [USAN] | |
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Record name | THONZYLAMINE HYDROCHLORIDE | |
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Record name | Thonzylamine hydrochloride | |
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Record name | Thonzylamine hydrochloride | |
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Record name | THONZYLAMINE HYDROCHLORIDE | |
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Melting Point |
343 to 349 °F (NTP, 1992) | |
Record name | THONZYLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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